"N-methyl-N-phenylmethanesulfonamide" chemical and physical properties
"N-methyl-N-phenylmethanesulfonamide" chemical and physical properties
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on N-methyl-N-phenylmethanesulfonamide. This document is crafted to serve as a vital resource for researchers, chemists, and professionals in the field of drug development. The sulfonamide functional group is a cornerstone in medicinal chemistry, and understanding the nuanced properties of its various derivatives is paramount for innovation. This guide moves beyond a simple recitation of data, offering a deeper, more causal understanding of the experimental methodologies and physicochemical properties of N-methyl-N-phenylmethanesulfonamide. Our aim is to provide not just information, but actionable insights that can be directly applied to your research and development endeavors. Every piece of data and every protocol herein is grounded in established scientific principles and supported by authoritative references to ensure the highest level of accuracy and trustworthiness.
Core Compound Identity and Structure
N-methyl-N-phenylmethanesulfonamide is a chemical compound belonging to the sulfonamide class, characterized by a sulfonyl group bonded to a secondary amine. The nitrogen atom is substituted with both a methyl and a phenyl group.
The fundamental structure of N-methyl-N-phenylmethanesulfonamide is visualized below. This three-dimensional conformation dictates its reactivity and intermolecular interactions.
Caption: 3D conformation of N-methyl-N-phenylmethanesulfonamide.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | N-methyl-N-phenylmethanesulfonamide | [1] |
| CAS Number | 13229-35-1 | [1] |
| Molecular Formula | C₈H₁₁NO₂S | [1] |
| Molecular Weight | 185.25 g/mol | [1] |
| Canonical SMILES | CN(C1=CC=CC=C1)S(=O)(=O)C | [1] |
| InChI Key | GVUINMQKMBASGD-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The physical and chemical properties of N-methyl-N-phenylmethanesulfonamide are critical for its handling, formulation, and application in synthetic chemistry. While experimental data for this specific compound is not widely published, we can infer some properties from closely related analogs and computational predictions.
Table 2: Physicochemical Data
| Property | Value | Notes and Sources |
| Physical State | Expected to be a solid at room temperature. | Based on related sulfonamides. |
| Melting Point | Not experimentally determined. | For comparison, N-phenylmethanesulfonamide has a melting point of 93-97 °C.[2] |
| Boiling Point | Not experimentally determined. | |
| Solubility | Expected to have moderate solubility in polar organic solvents. | N-Methylmethanesulfonamide is moderately soluble in ethanol and dimethylformamide, with limited water solubility.[3] |
| pKa | Not experimentally determined. | |
| LogP | 1.4 (Predicted) | A measure of lipophilicity. |
Synthesis and Reactivity
The synthesis of N-methyl-N-phenylmethanesulfonamide typically follows the general principle of sulfonamide formation: the reaction of a sulfonyl chloride with an amine in the presence of a base. In this case, methanesulfonyl chloride is reacted with N-methylaniline.
Caption: General synthesis pathway for N-methyl-N-phenylmethanesulfonamide.
Experimental Protocol: Synthesis of N-substituted Sulfonamides (General Procedure)
This protocol is a general representation for the synthesis of N-substituted sulfonamides and can be adapted for N-methyl-N-phenylmethanesulfonamide. The choice of base and solvent is critical and can influence reaction time and yield. Pyridine or triethylamine are commonly used as bases to neutralize the HCl byproduct.
Materials:
-
N-methylaniline
-
Methanesulfonyl chloride
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine or pyridine
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup and purification.
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methylaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise via a dropping funnel over 15-30 minutes. The addition is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (N-methylaniline) is consumed.
-
Workup: Quench the reaction by adding 1 M HCl solution to neutralize the excess base. Transfer the mixture to a separatory funnel and extract the organic layer.
-
Washing: Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. The acidic wash removes the remaining base, the bicarbonate wash removes any unreacted sulfonyl chloride, and the brine wash removes residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Spectroscopic and Analytical Characterization
The identity and purity of N-methyl-N-phenylmethanesulfonamide are confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons on the nitrogen, the methyl protons on the sulfur, and the aromatic protons of the phenyl group. The chemical shifts and coupling patterns provide valuable structural information.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the two methyl carbons and the carbons of the phenyl ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands are expected for the sulfonyl group and the aromatic ring.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1350 | Strong | Asymmetric SO₂ Stretch |
| ~1160 | Strong | Symmetric SO₂ Stretch |
| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |
| 2980-2900 | Medium-Weak | Aliphatic C-H Stretch |
| 1600-1450 | Medium-Weak | Aromatic C=C Ring Stretch |
| ~950 | Medium | S-N Stretch |
These predictions are based on the analysis of similar sulfonamide compounds.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For aromatic sulfonamides, a common fragmentation pathway involves the loss of sulfur dioxide (SO₂).[6] The fragmentation pattern can be a valuable tool for structural confirmation.
Applications in Research and Drug Development
N-substituted sulfonamides are a critical class of compounds in medicinal chemistry due to their wide range of biological activities. While specific applications for N-methyl-N-phenylmethanesulfonamide are not extensively documented, its structural motif suggests its potential as a key intermediate in the synthesis of more complex molecules with therapeutic potential.
The sulfonamide group can act as a hydrogen bond acceptor and its substituents can be modified to tune the pharmacokinetic and pharmacodynamic properties of a drug candidate. The N-methyl-N-phenyl substitution provides a specific steric and electronic environment that can be exploited in drug design.
Derivatives of similar N-phenylsulfonamides have been investigated for a variety of therapeutic targets, including as enzyme inhibitors.[5]
Safety and Handling
As a responsible scientist, adherence to strict safety protocols is non-negotiable. The following guidelines are based on the hazard information available for sulfonamides and should be followed when handling N-methyl-N-phenylmethanesulfonamide.
GHS Hazard Statements (Predicted): [1]
-
H302: Harmful if swallowed
-
H312: Harmful in contact with skin
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H332: Harmful if inhaled
-
H335: May cause respiratory irritation
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and closed-toe shoes are required. Ensure full skin coverage.
Handling and Storage
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7][8]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
Conclusion
N-methyl-N-phenylmethanesulfonamide, while not as extensively characterized in public literature as some other sulfonamides, represents a valuable scaffold for chemical synthesis and drug discovery. This guide has synthesized the available information and provided expert-driven insights into its properties, synthesis, and handling. The provided protocols and data, grounded in the context of related compounds, offer a solid foundation for researchers to build upon. As with any chemical, a thorough understanding of its properties and a commitment to safety are the cornerstones of successful and responsible scientific exploration.
References
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Fisher Scientific. (2021, December 26). SAFETY DATA SHEET: N-Phenylmethanesulfonamide. Retrieved from [Link]
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Asian Journal of Chemistry. (2011). Synthesis of N-Methyl Benzenemethane Sulfonamide Substituted Carbazoles and Pyrazoles. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzenesulfonamide, N-methyl-N-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic, Infrared And Nmr (1H And 13C) Spectral Studies Of N-(Substituted Phenyl)-Methanesulphonamides. Retrieved from [Link]
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Semantic Scholar. (2004). Table 13 from Synthetic, Infrared And Nmr (1H And 13C) Spectral Studies Of N-(Substituted Phenyl)-Methanesulphonamides. Retrieved from [https://www.semanticscholar.org/paper/Table-13-from-Synthetic%2C-Infrared-And-Nmr-(1H-And-Jayalakshmi-Gowda/6f53414981d3348633719058b83515867184a259]([Link]
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PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved from [Link]
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SIELC Technologies. (2018, February 19). Methanesulfonamide, N-phenyl-. Retrieved from [Link]
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ResearchGate. (2013). (PDF) Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide. Retrieved from [Link]
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Stenutz, R. (n.d.). N-methyl-N-phenylmethanamide. Retrieved from [Link]
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PubMed. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Retrieved from [Link]
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ResearchGate. (2018). Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. Retrieved from [Link]
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Bentham Science. (n.d.). Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. Retrieved from [Link]
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